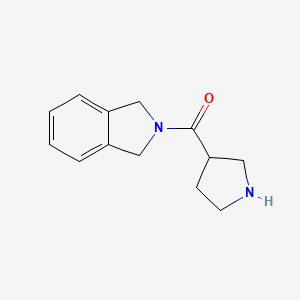

2-(pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyrrolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(10-5-6-14-7-10)15-8-11-3-1-2-4-12(11)9-15/h1-4,10,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYCNAWMMZPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(Pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound with potential biological activities that have garnered interest in pharmaceutical research. This compound belongs to a class of organic compounds known as hybrid peptides, which are characterized by containing multiple types of amino acids linked through peptide bonds. The structural complexity of this compound suggests it may exhibit significant pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 405.40 g/mol. Its IUPAC name is:

This compound features a complex structure that includes a pyrrolidine ring and an isoindole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit promising antitumor activity. For instance, certain derivatives showed significant inhibition of protein kinases associated with cancer progression, such as JAK3 and NPM1-ALK, with IC50 values in the low micromolar range (0.25 - 0.54 µM) . This suggests that this compound may have similar capabilities.

The biological activity of this compound may involve the modulation of signaling pathways critical for cell proliferation and survival. Compounds that inhibit JAK kinases have been noted for their ability to induce apoptosis in cancer cells, making them valuable candidates for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit various mechanisms of action, including:

- Inhibition of Kinase Activity : Compounds similar to this compound showed significant inhibition rates against several protein kinases, indicating potential as targeted therapies .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Compound A | JAK3 | 0.36 |

| Compound B | NPM1-ALK | 0.25 |

| Compound C | cRAF[Y340D] | 0.78 |

Pharmacological Profiles

A study highlighted the diverse pharmacological profiles of isoindole derivatives, suggesting activities beyond anticancer effects such as anti-inflammatory and chemoprotective properties . The potential for dual-targeting mechanisms makes these compounds particularly interesting in drug design.

Comparison with Similar Compounds

Target Compound

- Core Structure : 2,3-dihydro-1H-isoindole fused with pyrrolidine-3-carbonyl.

- Key Substituents : The pyrrolidine ring is directly attached via a carbonyl group, creating a planar amide linkage.

Analog 1 : 2-(2-(4-Oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione ()

- Core Structure : Isoindoline-1,3-dione linked to a quinazolin-4(3H)-one via a SCH₂CH₂ chain.

- Key Features :

Structural Comparison Table

Target Compound

- However, analogous compounds (e.g., isoindoline derivatives) are typically synthesized via cyclization or multicomponent reactions.

Analog 1

Analog 2

Analog 1

Target Compound

- Biological activity is unreported in the evidence.

Preparation Methods

Core Isoindoline Scaffold Formation

The key step in synthesizing 2,3-dihydro-1H-isoindole derivatives is the cyclization to form the isoindoline ring. This is often achieved via intramolecular cyclization reactions of appropriate precursors containing benzoyl and amino functionalities.

- Cyclization Reaction Using Alkali Metal Hydroxides in Polyethylene Glycol (PEG) Media

A patented process describes cyclization of amino-acetyl pyrrolidine derivatives in the presence of alkali metal hydroxides (e.g., sodium or potassium hydroxide) in a mixture of water and polyethylene glycol (PEG) with average molecular weights between 200 and 600. This medium facilitates the cyclization under mild temperatures (0–45°C), significantly reducing reaction time and minimizing formation of undesired cis isomers. The PEG-water mixture enhances solubility and reaction kinetics, improving yield and purity of the isoindoline compound.

| Parameter | Conditions | Outcome |

|---|---|---|

| Cyclization agent | Alkali metal hydroxide | Efficient ring closure |

| Solvent system | PEG 200–600 + water mixture | Enhanced solubility and selectivity |

| Temperature range | 0–45°C | Reduced side reactions |

| Reaction time | Shortened compared to traditional methods | Higher yield (35–55%) |

| Isomer formation | Reduced cis isomer content (0.1–7%) | Increased desired isomer (45–60%) |

Attachment of Pyrrolidine-3-carbonyl Group

The pyrrolidine-3-carbonyl substituent is introduced via acylation or amidation reactions involving the pyrrolidine ring.

Amide Bond Formation

The typical approach involves coupling a carboxylic acid derivative (or activated ester) of the pyrrolidine-3-carboxylic acid with the amine functionality on the isoindoline intermediate. This can be achieved using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via activated esters under controlled conditions to ensure regioselectivity and minimize side reactions.Ring Contraction and Functionalization

Pyrrolidine rings can also be synthesized or modified via ring contraction of pyridine derivatives, as reported in recent literature. This method allows for the construction of substituted pyrrolidines, which can then be incorporated into the isoindoline framework.

Intramolecular Diels–Alder Reaction Strategy for Isoindoline Derivatives

Advanced synthetic routes for isoindoline-containing natural products and analogues utilize intramolecular Diels–Alder cycloaddition to construct the bicyclic isoindoline core efficiently.

This biomimetic approach involves preparing a diene and dienophile within the same molecule, which upon heating undergo cycloaddition to form the isoindolinone or isoindoline ring system with high stereoselectivity.

The method has been successfully applied in the synthesis of complex isoindoline alkaloids, demonstrating its utility in constructing the core structure of compounds similar to 2-(pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole.

Multi-step Organic Synthesis Including Michael Addition and Functional Group Transformations

For related isoindoline derivatives, multi-step syntheses often include:

Michael Addition

Nucleophilic addition to α,β-unsaturated carbonyl compounds to install substituents on the isoindoline ring.Oxidation and Reduction Reactions

Controlled oxidation to isoindolinones or reduction to fully saturated isoindolines to adjust the oxidation state of the heterocyclic core.Substitution Reactions

Functional groups on the isoindoline ring can be substituted via nucleophilic aromatic substitution or other methods to introduce desired moieties such as pyrrolidine-3-carbonyl groups.

Purification and Characterization

Purification is typically performed by column chromatography or recrystallization to achieve high purity (>95%).

-

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) to confirm ring formation and substituent positions.

- Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray Crystallography for stereochemical and structural validation.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic pathways for 2-(pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole, and how do reaction conditions influence yield?

Synthesis typically involves multicomponent reactions or stepwise functionalization. For isoindole derivatives, a common approach is the condensation of 3-substituted isoindole precursors with pyrrolidine-based enamines, followed by thermal cyclization (e.g., using ammonium acetate as a catalyst). Reaction parameters such as temperature (110–140°C), solvent polarity (DMF or toluene), and stoichiometric ratios of reactants significantly impact yields. For example, excess enamine may improve cyclization efficiency but risks side reactions like dimerization .

Q. What spectroscopic methods are most effective for characterizing this compound’s structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H and C NMR can resolve the isoindole core and pyrrolidine substituents, with key signals at δ 4.2–4.5 ppm (methylene protons adjacent to the carbonyl) and δ 160–170 ppm (carbonyl carbon). X-ray crystallography is recommended for confirming stereochemistry, especially if chiral centers exist in the pyrrolidine moiety .

Q. How can researchers mitigate safety risks during synthesis, given the compound’s reactive intermediates?

Follow institutional Chemical Hygiene Plans (e.g., OSHA/ACS guidelines). Use inert atmospheres (N/Ar) for air-sensitive steps, and employ fume hoods for handling volatile reagents like acyl chlorides. Pre-experiment risk assessments should address potential exothermic reactions during cyclization .

Advanced Research Questions

Q. How can computational tools like density functional theory (DFT) optimize reaction mechanisms for this compound?

DFT calculations (e.g., using Gaussian or ORCA) model transition states and intermediates to identify energy barriers. For example, simulating the cyclization step can reveal whether a concerted or stepwise mechanism dominates. Pairing DFT with molecular dynamics (MD) further predicts solvent effects on reaction pathways .

Q. What experimental design strategies (e.g., DoE) improve yield and purity in scaled-up synthesis?

Design of Experiments (DoE) with factorial or response surface methodologies minimizes trial-and-error. For instance, a 3-factor (temperature, catalyst loading, reaction time) central composite design can optimize yield while identifying interactions between variables. Statistical software (JMP, Minitab) analyzes variance and generates predictive models .

Q. How do researchers resolve contradictions between experimental data and computational predictions?

Discrepancies often arise from incomplete solvent models or overlooked intermediates. Validate computational assumptions by isolating intermediates (e.g., via quenching experiments) or using in-situ spectroscopy (FTIR/Raman). Iterative feedback between simulations and lab data refines models .

Q. What advanced separation techniques are suitable for purifying this compound from by-products?

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers. Membrane technologies (nanofiltration) or crystallization under controlled pH/temperature gradients can separate polar by-products. Monitor purity via LC-MS with UV/ELSD detection .

Q. How does the compound’s electronic structure influence its reactivity in catalytic systems?

Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the isoindole’s electron-deficient aromatic ring may undergo electrophilic substitution, while the pyrrolidine carbonyl acts as a hydrogen-bond acceptor. Electrochemical studies (cyclic voltammetry) quantify redox behavior .

Q. What methodologies enable studying its potential biological activity without commercial bias?

Use target-based assays (e.g., enzyme inhibition screens) paired with cheminformatics. Molecular docking (AutoDock, Schrödinger) predicts binding affinity to receptors like GPCRs or kinases. Validate hits with SPR (surface plasmon resonance) for binding kinetics .

Data and Methodological Contradictions

Q. How to address reproducibility challenges in synthetic protocols across labs?

Document all variables (e.g., solvent lot, humidity) and use reference standards (e.g., NIST-certified compounds) for calibration. Open-source platforms (GitHub, Zenodo) share raw data and workflows to enhance transparency .

Q. What statistical frameworks validate novel findings against existing literature?

Bayesian meta-analysis aggregates prior data to assess significance. For conflicting results, sensitivity analysis identifies outlier studies or methodological biases. Collaborative platforms like ICReDD’s reaction databases enable cross-validation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.